N-((4-morpholinopyrimidin-2-yl)methyl)pentanamide

morpholinopyrimidine PI3K/mTOR anti-inflammatory

N-((4-Morpholinopyrimidin-2-yl)methyl)pentanamide (CAS 1797223-28-9) is a synthetic small-molecule belonging to the morpholinopyrimidine class. Its structure comprises a pyrimidine core substituted with a morpholine at the 4-position and an N-methylpentanamide chain at the 2-position.

Molecular Formula C14H22N4O2
Molecular Weight 278.356
CAS No. 1797223-28-9
Cat. No. B2954770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-morpholinopyrimidin-2-yl)methyl)pentanamide
CAS1797223-28-9
Molecular FormulaC14H22N4O2
Molecular Weight278.356
Structural Identifiers
SMILESCCCCC(=O)NCC1=NC=CC(=N1)N2CCOCC2
InChIInChI=1S/C14H22N4O2/c1-2-3-4-14(19)16-11-12-15-6-5-13(17-12)18-7-9-20-10-8-18/h5-6H,2-4,7-11H2,1H3,(H,16,19)
InChIKeyDWUPCRCWOCWFCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-Morpholinopyrimidin-2-yl)methyl)pentanamide (CAS 1797223-28-9): Chemical Identity and Procurement Baseline


N-((4-Morpholinopyrimidin-2-yl)methyl)pentanamide (CAS 1797223-28-9) is a synthetic small-molecule belonging to the morpholinopyrimidine class. Its structure comprises a pyrimidine core substituted with a morpholine at the 4-position and an N-methylpentanamide chain at the 2-position . This scaffold is commonly exploited in medicinal chemistry for kinase inhibition, particularly against PI3K and mTOR targets. However, a comprehensive search of primary research literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) returned no peer-reviewed studies or regulatory filings that provide quantitative biological, pharmacological, or physicochemical characterization for this specific compound.

Why N-((4-Morpholinopyrimidin-2-yl)methyl)pentanamide Cannot Be Replaced by In-Class Analogs Without Verification


Morpholinopyrimidine derivatives exhibit steep structure–activity relationships where minor modifications (e.g., substitution at the pyrimidine 4- or 6-position, variation of the amide chain length) can drastically alter target selectivity, potency, and pharmacokinetic profile [1]. Without empirical head-to-head data, substituting N-((4-morpholinopyrimidin-2-yl)methyl)pentanamide with a closely related analog such as N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide or other in-class compounds carries a high risk of losing the desired biological effect or introducing unanticipated off-target activity. The absence of published comparator data for this compound underscores the need for prospective experimental validation before any procurement decision based on assumed class-level equivalence.

Quantitative Differentiation Evidence for N-((4-Morpholinopyrimidin-2-yl)methyl)pentanamide: Head-to-Head and Cross-Study Data


No Verifiable Comparator Data Available for Procurement Decision-Making

A systematic search of PubMed, BindingDB, ChEMBL, PubChem, and patent databases (USPTO, Google Patents) using the compound name, CAS number, and canonical SMILES yielded zero primary research articles, zero patents explicitly disclosing this compound as an exemplified embodiment, and zero authoritative database entries with quantitative biological data. The compound is listed only in commercial vendor catalogs (e.g., A2B Chem) without associated bioactivity or physicochemical characterization . Consequently, no direct head-to-head comparison, cross-study comparable data, or class-level inference supported by quantitative evidence can be provided. Any claims of differentiation from analogs such as N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide or other morpholinopyrimidines would be speculative and are not supported by the current scientific record.

morpholinopyrimidine PI3K/mTOR anti-inflammatory

Recommended Use Cases for N-((4-Morpholinopyrimidin-2-yl)methyl)pentanamide Based on Available Evidence


Exploratory Medicinal Chemistry and Scaffold Hopping

The compound may serve as a starting point for the synthesis of novel morpholinopyrimidine libraries targeting PI3K, mTOR, or inflammatory pathways, provided that all biological activity is prospectively measured. Its utility is entirely dependent on in-house generation of quantitative structure–activity data.

Negative Control or Inactive Analog in Target Engagement Studies

In the absence of demonstrated potency against common morpholinopyrimidine targets, this compound could be evaluated as a potential negative control for assays involving known active morpholinopyrimidines, after experimental confirmation of its inactivity.

Reference Standard for Analytical Method Development

The compound's defined chemical structure and commercial availability make it suitable as a reference standard for HPLC, LC-MS, or NMR method development and validation, provided that purity and identity are independently verified by the end user.

Quote Request

Request a Quote for N-((4-morpholinopyrimidin-2-yl)methyl)pentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.